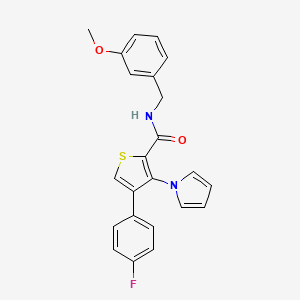

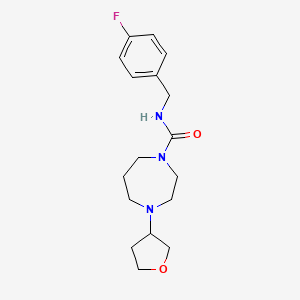

N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an important precursor in the biosynthesis of the coenzyme NAD+. Nicotinamide derivatives are of significant interest in medicinal chemistry due to their role in various biological processes and potential therapeutic applications.

Synthesis Analysis

While the specific synthesis of "this compound" is not detailed in the provided papers, similar nicotinamide derivatives have been synthesized and studied. For instance, analogs of nicotinamide phosphoribosyltransferase (Nampt) inhibitors have been synthesized with various aromatic substitutions, which have shown potent inhibitory activity . Additionally, a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives were synthesized and evaluated for their inhibitory activity against the sodium-calcium exchanger (NCX) . These studies suggest that the synthesis of nicotinamide derivatives often involves the introduction of aromatic or heteroaromatic groups to the nicotinamide core, which can significantly alter the biological activity of the compounds.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their biological activity. The presence of a fluorobenzyl group, as seen in the compound of interest, can influence the binding affinity and selectivity of the molecule towards its biological target. The structural analysis of nicotinamide and pyrazinamide cocrystals with dihydroxybenzoic acids has shown that the basic character of the proton acceptors in the heterocyclic compounds plays a major role in the formation of primary synthons in the crystal lattice . This suggests that the trimethylpyrazolyl group in the compound of interest could also contribute to its unique structural and energetic properties.

Chemical Reactions Analysis

Nicotinamide derivatives can participate in various chemical reactions, particularly as substrates or inhibitors of enzymes involved in NAD+ metabolism. For example, a fluorescent analog of nicotinamide adenine dinucleotide (NAD+) was synthesized and shown to be a reasonable substitute for NAD+ in dehydrogenase-catalyzed reactions . This indicates that modifications to the nicotinamide structure, such as the introduction of a fluorobenzyl group, could potentially create analogs with unique reactivity and biological functions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, including solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of substituents such as fluorobenzyl and trimethylpyrazolyl groups can affect these properties, potentially leading to improved pharmacokinetic profiles or enhanced biological activity. For instance, the hydrophobicity and shape of substituents on nicotinamide derivatives have been shown to affect their inhibitory activity against NCX, which is an important consideration in drug design .

科学的研究の応用

Neuroprotection and Cellular Mechanisms

A study investigated YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor, demonstrating its neuroprotective potential. YM-244769 preferentially inhibited intracellular Na+-dependent Ca2+ uptake via NCX3, offering insights into therapeutic applications for neuroprotection against hypoxia/reoxygenation-induced cell damage (Iwamoto & Kita, 2006).

Molecular Assemblies and Crystal Engineering

Research on cocrystals of nicotinamide with dihydroxybenzoic acids provided insight into basic recognition patterns and crystal lattice energetic features. These studies are essential for understanding drug design and the development of pharmaceutical compounds (Jarzembska et al., 2017).

Antiproliferative Activity in Cancer Research

Investigations into biphenyl nicotinamides revealed compounds with significant antiproliferative activity against cancer cell lines, highlighting the therapeutic potential of nicotinamide derivatives in cancer treatment (Majellaro et al., 2017).

Supramolecular Chemistry

Studies on copper(II) halogenobenzoates with nicotinamide showcased the formation of supramolecular hydrogen-bonded arrays, contributing to the field of coordination chemistry and the design of molecular materials (Halaška et al., 2016).

Enzymatic and Biochemical Studies

Nicotinamide and its derivatives have been extensively studied for their role in enzymatic reactions and as substrates or inhibitors in biochemical pathways. This includes research on nicotinamide N-methyltransferase activities, exploring individual variations and implications for drug metabolism and toxicity (Rini et al., 1990).

作用機序

Target of Action

The primary target of F3406-8185 is the Lymphocytic choriomeningitis virus (LCMV) . This compound is a novel small-molecule arenavirus inhibitor that exhibits strong anti-LCMV activity .

Mode of Action

F3406-8185 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interaction with its target results in the inhibition of the virus’s ability to enter host cells, thereby preventing the virus from replicating and spreading .

Biochemical Pathways

The affected pathway is the viral entry pathway into the host cell. By inhibiting the pH-dependent fusion mediated by the LCMV glycoprotein GP2, F3406-8185 prevents the virus from entering the host cell and replicating . The downstream effect of this action is a reduction in the spread of the virus within the host.

Result of Action

The molecular and cellular effects of F3406-8185’s action include the prevention of viral entry into host cells and the subsequent inhibition of viral replication . This results in a decrease in the spread of the virus within the host, potentially reducing the severity of the infection.

Action Environment

The action of F3406-8185 is influenced by the pH of the endosome compartment, as its mechanism of action involves interfering with pH-dependent fusion Environmental factors that alter endosomal pH could potentially influence the compound’s action, efficacy, and stability

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O/c1-12-13(2)23-24(14(12)3)18-9-6-16(11-21-18)19(25)22-10-15-4-7-17(20)8-5-15/h4-9,11H,10H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWYKYYKRCZXKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500703.png)

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2500717.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2500718.png)